molecular formula C17H27Cl2N B12413572 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

Cat. No.: B12413572
M. Wt: 322.3 g/mol
InChI Key: AOQSMDJNCAAYER-SKCUOGQWSA-N
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Description

4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) is a deuterium-labeled analog of 4-Deschloro-2-chloro Sibutramine. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling allows for the tracking and analysis of the compound in various biological systems, making it a valuable tool for studying metabolic pathways and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves several steps:

    Starting Material: The synthesis begins with the preparation of the deuterium-labeled starting material.

    Chlorination: The next step involves the selective chlorination of the compound to introduce the chlorine atoms at the desired positions.

    Cyclization: The chlorinated intermediate undergoes cyclization to form the cyclobutyl ring structure.

    Amine Introduction:

Industrial Production Methods

Industrial production of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: This method involves carrying out the reactions in large reactors, allowing for better control over reaction conditions.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, providing a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups at the chlorine positions.

Scientific Research Applications

4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Pathways: Helps in tracing metabolic pathways and understanding drug metabolism.

    Drug Interactions: Used to study interactions between different drugs and their effects on metabolic pathways.

    Biochemical Research: Employed in various biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves its interaction with specific molecular targets in the body. The compound primarily acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and has implications for its use in studying neurological and psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    Sibutramine: The parent compound, used as an appetite suppressant.

    4-Deschloro Sibutramine: A derivative lacking one chlorine atom.

    2-Chloro Sibutramine: A derivative with a chlorine atom at a different position.

Uniqueness

4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracking and analysis in biological systems. This feature makes it particularly valuable for pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C17H27Cl2N

Molecular Weight

322.3 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3;

InChI Key

AOQSMDJNCAAYER-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl

Origin of Product

United States

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